N-Acetyl mesalazine-13C6

Bioanalysis LC-MS/MS Matrix Effect

Quantitative LC-MS/MS analysis of mesalazine and its primary intestinal metabolite, N-Acetyl mesalazine, is compromised by matrix effects when using unlabeled or deuterated internal standards. N-Acetyl mesalazine-13C6 is the exact solution: 13C6 incorporation ensures perfect chromatographic co-elution with the unlabeled analyte, providing unparalleled matrix effect correction. - Ideal for ANDA bioequivalence studies and TDM assays requiring defensible PK parameters (AUC, Cmax). - Non-exchangeable 13C label delivers consistent response over time, reducing re-calibration costs. - Supplied with a certificate of analysis; available in standard 1 mg quantities.

Molecular Formula C9H9NO4
Molecular Weight 201.13 g/mol
Cat. No. B12365419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl mesalazine-13C6
Molecular FormulaC9H9NO4
Molecular Weight201.13 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)O)C(=O)O
InChIInChI=1S/C9H9NO4/c1-5(11)10-6-2-3-8(12)7(4-6)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)/i2+1,3+1,4+1,6+1,7+1,8+1
InChIKeyGEFDRROBUCULOD-BOCFXHSMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl mesalazine-13C6 Internal Standard


N-Acetyl mesalazine-13C6 (N-Acetyl-5-aminosalicylic acid-13C6) is a stable isotope-labeled analog of N-Acetyl mesalazine, the primary intestinal metabolite of the anti-inflammatory drug mesalazine (5-aminosalicylic acid, 5-ASA) . The compound features six carbon-13 atoms incorporated into the aromatic ring, resulting in a molecular mass increase of +6 Da relative to the unlabeled parent (from 195.15 Da to 201.13 Da) . As a labeled internal standard (IS), it is designed for use in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to accurately measure N-Acetyl mesalazine and, by extension, mesalazine concentrations in biological matrices, thereby supporting pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments .

Workflow
LC-MS/MS quantification of N-Acetyl mesalazine
Selection
13C6 label for co-elution and matrix effect correction
Use Context
Pharmacokinetic research and metabolite bioanalysis in biological matrices

N-Acetyl mesalazine-13C6: Why It's Irreplaceable


Stable isotope-labeled internal standards are essential for correcting matrix effects, ion suppression/enhancement, and extraction variability in LC-MS/MS bioanalysis [1]. However, the choice of isotope label is critical. Deuterium-labeled analogs (e.g., N-Acetyl mesalazine-d3) are commonly used but can exhibit chromatographic isotope effects, leading to different retention times compared to the unlabeled analyte. This separation prevents the IS from co-eluting with the analyte, thus failing to adequately compensate for matrix effects and introducing significant quantitative bias [2]. In contrast, 13C-labeled internal standards, such as N-Acetyl mesalazine-13C6, co-elute perfectly with the unlabeled analyte, providing superior matrix effect correction and ensuring accurate quantification [2][3]. Therefore, substituting N-Acetyl mesalazine-13C6 with a deuterated or unlabeled analog compromises data integrity and may lead to erroneous pharmacokinetic or clinical conclusions [2].

Deuterated IS risk

May show retention time shift due to chromatographic isotope effect, preventing co-elution with analyte.

Susceptible to H/D exchange in protic solvents, leading to label loss and quantification drift.

13C6 IS advantage

Co-elutes with unlabeled analyte, enabling consistent matrix effect compensation.

Non-exchangeable 13C label maintains mass shift integrity across sample preparation.

Substituting with a deuterated or unlabeled analog may compromise quantitative accuracy and long-term method robustness.

N-Acetyl mesalazine-13C6: Quantitative Evidence


Superior Matrix Effect Compensation

A systematic comparison of deuterated (²H) and non-deuterated (¹³C) stable isotope-labeled internal standards (SIL-IS) for LC-ESI-MS/MS analysis demonstrated a significant quantitative bias when using a deuterated IS. For the analyte 2-methylhippuric acid (2MHA), concentrations generated using the deuterated internal standard 2MHA-[²H₇] were on average 59.2% lower than those generated with the ¹³C-labeled internal standard 2MHA-[¹³C₆] [1]. Spike accuracy experiments further revealed that the deuterated IS produced a negative bias of -38.4%, whereas the ¹³C₆-labeled IS showed no significant bias [1]. Post-column infusion studies confirmed that ion suppression affecting the unlabeled analyte and the ¹³C₆-labeled IS was not equally experienced by the deuterated IS, explaining the observed inaccuracy [1]. This class-level evidence strongly supports the superior performance of ¹³C₆-labeled internal standards like N-Acetyl mesalazine-13C6 over their deuterated counterparts in mitigating matrix effects and ensuring accurate quantification in complex biological samples.

Matrix Effect Compensation
Class-level
13C6 IS: no significant bias
Deuterated IS: −38.4% bias (2MHA model)
Supports accurate quantification by reducing matrix-related bias
Class-level inference; verify in target assay and matrix
Bioanalysis LC-MS/MS Matrix Effect Internal Standard Isotope Effect

Non-Exchangeable Isotopic Label

Deuterium labels can be susceptible to hydrogen-deuterium (H/D) exchange in protic solvents, leading to isotopic dilution and loss of the mass shift required for accurate quantification. This effect can compromise assay robustness over time and across different sample matrices. In contrast, the ¹³C label incorporated into the aromatic ring of N-Acetyl mesalazine-13C6 is chemically stable and non-exchangeable under typical bioanalytical conditions [1]. Early work comparing ¹³C₆-labeled indole-3-acetic acid (IAA) to its deuterated analogs explicitly highlighted the 'nonexchangeability of the isotope label' as a key advantage of ¹³C labeling, alongside 'chromatographic properties identical to that of the unlabeled compound' [1].

Label Stability
Class-level
13C label: non-exchangeable
Deuterium label: may undergo H/D exchange
Supports long-term method robustness and reproducible response
Class-level inference; label integrity should be confirmed in method
Stable Isotope Labeling Isotope Exchange Internal Standard Stability LC-MS/MS

Defined Purity and Identity for Method Validation

For regulatory bioanalysis, the identity and purity of the internal standard are critical parameters. N-Acetyl mesalazine-13C6 is supplied with documented chemical purity (>95%) and confirmed molecular formula (C₃[¹³C]₆H₉NO₄) . This high level of chemical purity, combined with its defined isotopic composition, ensures that the internal standard does not introduce interfering impurities or unlabeled analyte into the assay, which could compromise the lower limit of quantification (LLOQ) or accuracy. The product's characterization data are compliant with guidelines for analytical method development and validation (AMV), supporting its use in quality-controlled environments for Abbreviated New Drug Applications (ANDA) and commercial production monitoring [1][2].

Purity & Identity
Supplier data
Purity >95% (HPLC)
Identity confirmed by MS and NMR
Reduces interference risk and supports method validation
Manufacturer QC data; verify in-house for critical applications
Analytical Method Validation Reference Standard Isotopic Purity Regulatory Compliance

Mass Shift for MRM Specificity

The incorporation of six ¹³C atoms into the aromatic ring of N-Acetyl mesalazine-13C6 results in a well-defined mass shift of +6 Da relative to the unlabeled N-Acetyl mesalazine (molecular weight 195.15 Da vs. 201.13 Da) . This mass difference is sufficient to ensure that the MS/MS transitions monitored for the internal standard do not interfere with those of the unlabeled analyte, nor with any naturally occurring isotopic peaks from the analyte (e.g., M+1, M+2). This contrasts with deuterated analogs, which may have a smaller mass shift (e.g., +3 Da for d3) and could potentially overlap with the natural isotopic distribution of the analyte or other matrix components in complex samples. The +6 Da shift provides a clear analytical window for high-specificity multiple reaction monitoring (MRM), enhancing assay selectivity and reducing background noise .

Mass Shift for MRM
Data to verify
13C6 IS: +6 Da shift
Deuterated d3 IS: +3 Da shift
Supports assay specificity by separating analyte isotopic envelope
Source review; confirm no crosstalk under final MS conditions
Mass Spectrometry MRM Selectivity Isotope Dilution

N-Acetyl mesalazine-13C6 Applications


Bioequivalence Studies for Mesalazine

In bioequivalence studies supporting ANDA submissions, accurate and precise measurement of mesalazine and its primary metabolite N-Acetyl mesalazine in plasma is required by regulatory agencies [1]. N-Acetyl mesalazine-13C6 serves as the ideal internal standard to correct for matrix effects and extraction variability, ensuring that the calculated pharmacokinetic parameters (AUC, Cmax) are reliable and defensible. The use of a ¹³C-labeled IS over a deuterated IS minimizes the risk of quantitative bias due to matrix effects, thereby reducing the likelihood of failing to demonstrate bioequivalence due to analytical error [2].

Therapeutic Drug Monitoring of 5-ASA

Clinical laboratories performing TDM of mesalazine require assays that are robust, reproducible, and unaffected by inter-patient variability in plasma composition. N-Acetyl mesalazine-13C6 enables the development of a high-specificity LC-MS/MS method that accurately quantifies the metabolite across a wide range of patient samples . The non-exchangeable ¹³C label ensures consistent internal standard response over time, reducing the need for frequent re-calibration or troubleshooting associated with deuterium loss, thus lowering the operational costs of clinical bioanalysis [3].

PK/PD Modeling of 5-ASA Prodrugs

Researchers investigating the gut-specific activation and systemic absorption of 5-ASA prodrugs (e.g., olsalazine, balsalazide) require precise quantification of the active moiety and its metabolites in both plasma and fecal matrices. N-Acetyl mesalazine-13C6 provides the analytical accuracy needed to differentiate small, pharmacologically relevant changes in N-Acetyl mesalazine concentrations . Its reliable performance in complex matrices (plasma, urine, fecal homogenates) makes it a critical tool for constructing accurate PK/PD models and understanding inter-individual variability in drug response [1].

Quality Control and Batch Testing for Mesalazine

Pharmaceutical manufacturers can use N-Acetyl mesalazine-13C6 as an internal standard in validated LC-MS methods for the quantification of related substances and impurities in mesalazine API and finished dosage forms. The high isotopic purity and defined chemical identity of the standard support compliance with ICH guidelines for method validation, including specificity, accuracy, and precision [4]. Its use ensures traceable and accurate impurity profiling, which is essential for batch release and stability studies.

Application
Selection Property
Validation Focus
Mesalazine Bioequivalence Research
Reliable matrix effect correction
Pharmacokinetic endpoint accuracy (AUC, Cmax)
5-ASA Metabolite Bioanalysis
Consistent co-elution and label stability
Inter-subject variability in plasma matrices
Prodrug PK/PD Research
Quantification in complex matrices
Exposure-response model accuracy
QC & Batch Testing Support
High isotopic purity and defined identity
Impurity profiling and method validation alignment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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